molecular formula C30H30N2O6 B11592251 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate

4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate

Cat. No.: B11592251
M. Wt: 514.6 g/mol
InChI Key: SOFQDPHQXILTMD-UHFFFAOYSA-N
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Description

4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate is a complex organic compound with a unique structure It contains a dibenzo[b,e][1,4]diazepine core, which is a bicyclic structure, and is substituted with a trimethoxyphenyl group and a phenyl acetate group

Preparation Methods

The synthesis of 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the trimethoxyphenyl group: This step involves the use of a trimethoxyphenyl precursor, which is reacted with the dibenzo[b,e][1,4]diazepine core under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Pharmacology: Studies on this compound can help in understanding its mechanism of action and potential therapeutic uses.

    Biochemistry: It can be used in biochemical assays to study its interactions with various biomolecules.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anti-cancer research.

Comparison with Similar Compounds

Similar compounds include those with the dibenzo[b,e][1,4]diazepine core or the trimethoxyphenyl group. Some examples are:

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.

The uniqueness of 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C30H30N2O6

Molecular Weight

514.6 g/mol

IUPAC Name

[4-[7-oxo-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]phenyl] acetate

InChI

InChI=1S/C30H30N2O6/c1-17(33)38-21-11-9-18(10-12-21)29-28-24(31-22-7-5-6-8-23(22)32-29)13-19(14-25(28)34)20-15-26(35-2)30(37-4)27(16-20)36-3/h5-12,15-16,19,29,31-32H,13-14H2,1-4H3

InChI Key

SOFQDPHQXILTMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC)NC5=CC=CC=C5N2

Origin of Product

United States

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